molecular formula C8H10Se2 B14668096 Benzene, 1,4-bis(methylseleno)- CAS No. 40400-26-8

Benzene, 1,4-bis(methylseleno)-

Cat. No.: B14668096
CAS No.: 40400-26-8
M. Wt: 264.1 g/mol
InChI Key: ZVIHLTKFTJYQBB-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(methylseleno)-: is an organic compound with the molecular formula C8H10Se2 It is a derivative of benzene where two hydrogen atoms at the para positions are replaced by methylseleno groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(methylseleno)- typically involves the reaction of 1,4-dibromobenzene with methylselenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by methylseleno groups. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the substitution .

Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-bis(methylseleno)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1,4-bis(methylseleno)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing into the potential use of organoselenium compounds in pharmaceuticals, particularly for their antioxidant properties.

    Industry: It can be used in the development of materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(methylseleno)- involves its interaction with various molecular targets and pathways. The methylseleno groups can participate in redox reactions, influencing cellular oxidative stress levels. This can affect various biological pathways, including those related to antioxidant defense and cellular signaling .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,4-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium’s role in biological systems, particularly its antioxidant properties, makes this compound of special interest in research and potential therapeutic applications .

Properties

CAS No.

40400-26-8

Molecular Formula

C8H10Se2

Molecular Weight

264.1 g/mol

IUPAC Name

1,4-bis(methylselanyl)benzene

InChI

InChI=1S/C8H10Se2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3

InChI Key

ZVIHLTKFTJYQBB-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CC=C(C=C1)[Se]C

Origin of Product

United States

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